molecular formula C17H16N2O2 B11416970 2-(5-ethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide

2-(5-ethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B11416970
M. Wt: 280.32 g/mol
InChI Key: MOARAZQRQBKNAC-UHFFFAOYSA-N
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Description

2-(5-ethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide is an organic compound that belongs to the class of benzofuran derivatives Benzofuran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors. For instance, 5-ethyl-2-hydroxybenzaldehyde can undergo cyclization in the presence of an acid catalyst to form 5-ethylbenzofuran.

    Acetylation: The benzofuran derivative is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetamide group.

    Coupling with Pyridine Derivative: The final step involves coupling the acetylated benzofuran with a pyridine derivative, such as 3-aminopyridine, under suitable reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the benzofuran ring.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The compound can undergo substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Oxidation of the ethyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the acetamide group can yield an amine derivative.

    Substitution: Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of derivatives.

Scientific Research Applications

2-(5-ethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways.

    Chemical Reactivity: The presence of functional groups like the benzofuran and pyridine rings allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide
  • 2-(5-ethyl-1-benzofuran-3-yl)-N-(pyridin-4-yl)acetamide
  • 2-(5-ethyl-1-benzofuran-3-yl)-N-(pyridin-2-yl)acetamide

Uniqueness

2-(5-ethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide is unique due to the specific positioning of the ethyl group on the benzofuran ring and the pyridin-3-yl group

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C17H16N2O2/c1-2-12-5-6-16-15(8-12)13(11-21-16)9-17(20)19-14-4-3-7-18-10-14/h3-8,10-11H,2,9H2,1H3,(H,19,20)

InChI Key

MOARAZQRQBKNAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CN=CC=C3

Origin of Product

United States

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